Dabelotine
Overview
Description
Dabelotine is a small molecule drug that acts as an adrenergic receptor agonist. It has been primarily researched for its potential use in treating dementia and other nervous system diseases . The compound is known for its ability to modulate the noradrenergic system, which plays a crucial role in cognitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dabelotine can be synthesized through a series of organic reactions. One common synthetic route involves the reaction of a substituted tetrahydroquinoline with a morpholine derivative under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process often includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dabelotine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms .
Scientific Research Applications
Dabelotine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adrenergic receptor interactions and mechanisms.
Biology: Investigated for its effects on the noradrenergic system and cognitive processes.
Medicine: Explored as a potential treatment for dementia and other cognitive disorders.
Industry: Utilized in the development of new drugs targeting the adrenergic system.
Mechanism of Action
Dabelotine exerts its effects by acting as an agonist at adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a key role in the regulation of the noradrenergic system. By binding to these receptors, this compound enhances the release of norepinephrine, which in turn modulates cognitive processes and improves attention and memory .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another adrenergic receptor agonist used to treat hypertension and attention deficit hyperactivity disorder (ADHD).
Guanfacine: Similar to Clonidine, used for ADHD and hypertension.
Salbutamol: A β2-adrenergic receptor agonist used for asthma and chronic obstructive pulmonary disease (COPD).
Uniqueness of Dabelotine
This compound is unique in its specific targeting of adrenergic receptors for the treatment of cognitive disorders. Unlike other adrenergic agonists, this compound has shown potential in modulating cognitive processes, making it a promising candidate for the treatment of dementia and related conditions .
Properties
IUPAC Name |
2-[(1-methyl-3,4-dihydro-2H-quinolin-8-yl)oxymethyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17-8-3-5-12-4-2-6-14(15(12)17)19-11-13-10-16-7-9-18-13/h2,4,6,13,16H,3,5,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWMLATWQSCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)OCC3CNCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869621 | |
Record name | Dabelotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118976-38-8 | |
Record name | Dabelotine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118976388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabelotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DABELOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RY56RB98P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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